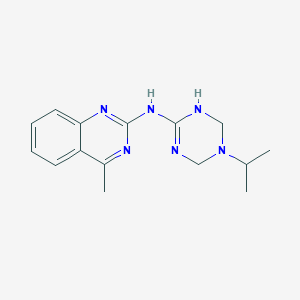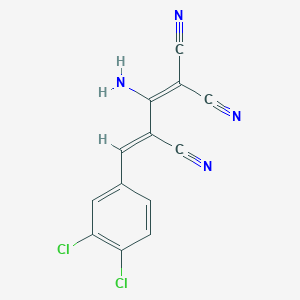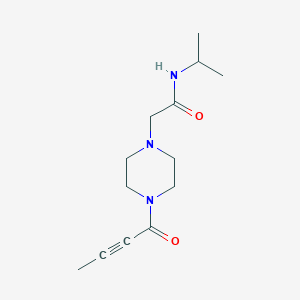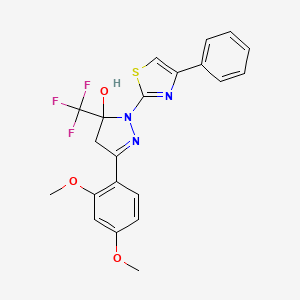![molecular formula C17H15N5O B14941251 4-Amino-2-(4-methylphenyl)-6-[(propan-2-ylideneamino)oxy]pyridine-3,5-dicarbonitrile](/img/structure/B14941251.png)
4-Amino-2-(4-methylphenyl)-6-[(propan-2-ylideneamino)oxy]pyridine-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE is a complex organic compound with a unique structure that includes an amino group, a methylethylideneaminooxy group, and a pyridine ring substituted with a 4-methylphenyl group and two cyano groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE typically involves multi-step organic reactions. One common method involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of ammonium acetate to form 2-amino-4-(4-methylphenyl)-3-cyanopyridine. This intermediate is then reacted with isopropylidenehydroxylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The methylethylideneaminooxy group can participate in redox reactions, influencing cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-methylphenyl)methanol: Similar in structure but lacks the pyridine ring and cyano groups.
4-Hydroxy-2-quinolones: Contains a quinolone ring instead of a pyridine ring.
2,2-Bis(aminoethoxy)propane: Contains amino and ether groups but lacks the aromatic ring and cyano groups.
Uniqueness
4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE is unique due to its combination of functional groups and the presence of a pyridine ring substituted with a 4-methylphenyl group and two cyano groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C17H15N5O |
|---|---|
Peso molecular |
305.33 g/mol |
Nombre IUPAC |
4-amino-2-(4-methylphenyl)-6-(propan-2-ylideneamino)oxypyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C17H15N5O/c1-10(2)22-23-17-14(9-19)15(20)13(8-18)16(21-17)12-6-4-11(3)5-7-12/h4-7H,1-3H3,(H2,20,21) |
Clave InChI |
VDWXLCSWOKKBFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2C#N)N)C#N)ON=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2,4-dimethoxyphenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14941174.png)
![3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B14941176.png)



![3'-(4-methoxyphenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B14941202.png)
![N-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4-methoxybenzamide](/img/structure/B14941204.png)
![6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941209.png)

![6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14941218.png)

![4-Amino-7-(3-methoxyphenyl)-1-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14941240.png)
![N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B14941245.png)
![N-(4-ethylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B14941252.png)
